
Tak1-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tak1-IN-5 is a selective inhibitor of transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase family. TAK1 plays a crucial role in various cellular processes, including inflammation, immunity, cell survival, and apoptosis. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating diseases associated with abnormal TAK1 activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tak1-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitor structure. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing reaction times, temperatures, and solvent systems. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the required specifications.
化学反応の分析
Types of Reactions
Tak1-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Tak1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TAK1 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of TAK1 inhibition on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases associated with abnormal TAK1 activity, such as cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TAK1-related pathways.
作用機序
Tak1-IN-5 exerts its effects by selectively inhibiting TAK1 activity. TAK1 is activated by various stimuli, including proinflammatory cytokines, hypoxia, and oxidative stress. Upon activation, TAK1 phosphorylates downstream targets such as IκB kinases and mitogen-activated protein kinases, leading to the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). By inhibiting TAK1, this compound prevents the activation of these downstream signaling pathways, thereby modulating cellular responses such as inflammation and apoptosis .
類似化合物との比較
Tak1-IN-5 is unique among TAK1 inhibitors due to its high selectivity and potency. Similar compounds include:
5Z-7-oxozeaenol: A natural product-derived TAK1 inhibitor with broader activity against other kinases.
Imidazo[1,2-b]pyridazine derivatives: A class of TAK1 inhibitors with varying degrees of selectivity and potency.
This compound stands out due to its specific inhibition of TAK1, making it a valuable tool for studying TAK1-related pathways and developing targeted therapies.
特性
分子式 |
C22H24N6O |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
4-[3-(3-cyclopropyl-2H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C22H24N6O/c1-13-11-27(12-14(2)29-13)21-8-7-20-23-10-19(28(20)26-21)16-5-6-18-17(9-16)22(25-24-18)15-3-4-15/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,24,25) |
InChIキー |
FVSYYBSPCCYMTR-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC5=C(NN=C5C=C4)C6CC6)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)



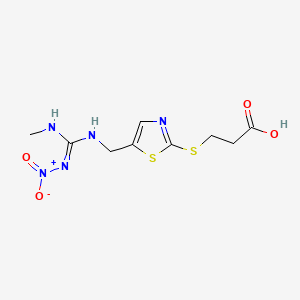
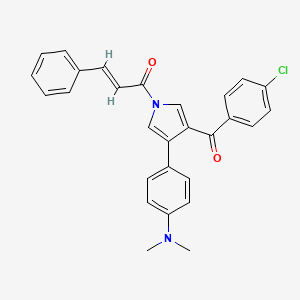
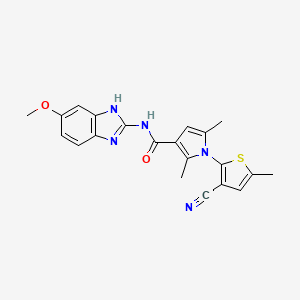
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
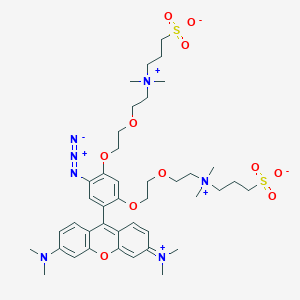
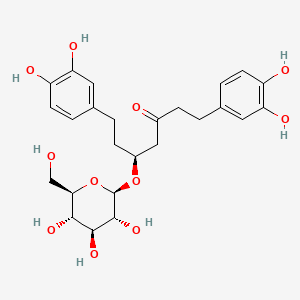
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)


